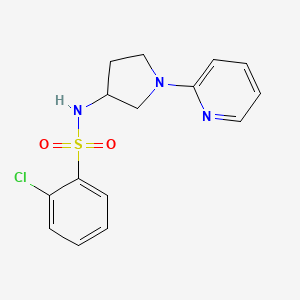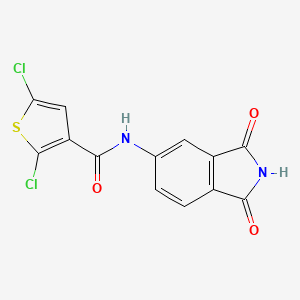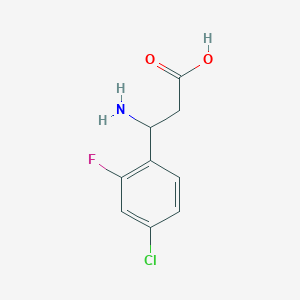
Methyl 5,6-dimethylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dimethylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The methyl group at the 5,6-positions and the carboxylate ester at the 4-position are indicative of a modified pyrimidine structure, which may have implications for its reactivity and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives is described, which involves the reaction of aminouracil with heterocumulenes, followed by elimination and tautomerisation under thermal conditions . Another study reports the synthesis of trisubstituted pyrimidine derivatives via the Atwal-Biginelli cyclocondensation reaction, which is a multicomponent reaction that yields a mixture of tautomeric isomers . These methods highlight the versatility of pyrimidine chemistry in generating a diverse array of compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a thioxo-dihydropyrimidine derivative was determined by X-ray diffraction, and its spectroscopic properties were characterized by FT-IR and NMR, with theoretical support from density functional theory (DFT) calculations . Similarly, the molecular structure of a bis(pyrimidinetrione) compound was confirmed by single-crystal X-ray structure determination and DFT calculations, providing insights into the geometric parameters and electronic spectra .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, expanding their utility in synthetic chemistry. The reaction of dimethylaminomethylene diones with dinucleophiles has been shown to afford various substituted pyrimidinecarboxylates, which can be further hydrolyzed or decarboxylated to yield different pyrimidine derivatives . Additionally, reactions involving the recyclization of pyrrole derivatives with amino-dimethylpyrimidine have been reported, leading to complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the synthesis of a thiourea carboxylic acid methyl ester derivative of dimethoxylpyrimidine was characterized by elemental analysis, IR, and X-ray diffraction, providing information on its crystallographic data and density . The synthesis of methyl esters of pyrimidinecarboxylic acids has been optimized, revealing their potential fungicidal properties . Moreover, the synthesis of a methanesulfonylpyrimidine intermediate demonstrates the importance of pyrimidine derivatives in the development of biologically active compounds . The reactivity of dimethylpyrimidine derivatives with electrophilic reagents has also been studied, showing different reaction pathways depending on the substituents and reaction conditions .
Mechanism of Action
While the specific mechanism of action for “Methyl 5,6-dimethylpyrimidine-4-carboxylate” is not available, a study on triazole-pyrimidine hybrids (which could be structurally similar) showed promising neuroprotective and anti-inflammatory properties . The mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
“Methyl 5,6-dimethylpyrimidine-4-carboxylate” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Future Directions
The future directions for “Methyl 5,6-dimethylpyrimidine-4-carboxylate” and its derivatives could be in the field of neuroprotection and anti-neuroinflammatory agents . The study on triazole-pyrimidine hybrids indicates that these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
methyl 5,6-dimethylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)9-4-10-7(5)8(11)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOHTQHWWDINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)


![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)